N'-(2,4-difluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(2,4-Difluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 3-methylphenyl group at position 2 and a 4-methyl group at position 2. The ethanediamide linker connects the thiazole moiety to a 2,4-difluorophenyl group, imparting unique electronic and steric properties.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2S/c1-12-4-3-5-14(10-12)21-25-13(2)18(29-21)8-9-24-19(27)20(28)26-17-7-6-15(22)11-16(17)23/h3-7,10-11H,8-9H2,1-2H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNXRFBRJBMVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,4-difluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Ethanediamide with a difluorophenyl group and a thiazole derivative.
- Molecular Formula : C19H22F2N2S
- Molecular Weight : 360.45 g/mol
Research indicates that compounds similar to this compound often exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : It may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Efficacy Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |
| HCT-116 (Colon) | 15.0 | Cell cycle arrest (G1 phase) |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
| HeLa (Cervical) | 10.0 | Activation of caspase-dependent pathways |
Study 1: Anticancer Activity in vitro
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against MDA-MB-231 and HCT-116 cell lines. The compound demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively, indicating its potential as a therapeutic agent for breast and colon cancers .
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the compound's efficacy. It was found that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers, suggesting a shift towards apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Thiazole/Thiadiazole Cores
Thiazole Derivatives from Compound Libraries ()
The compound shares structural similarities with two analogs from a screening library ():
| Compound ID | Molecular Formula | Molecular Weight | Key Substituents | Available Quantity |
|---|---|---|---|---|
| G856-2887 | C₂₀H₁₉N₃O₃S | 381.45 | Nitrobenzamide, 3-methylphenyl-thiazole | 17 mg |
| G856-3457 | C₁₉H₁₅FN₄O₄S | 414.41 | 4-Fluorophenyl-thiazole, ethanediamide | 61 mg |
Key Observations :
- G856-2887 replaces the difluorophenyl group with a nitrobenzamide moiety, which may enhance electron-withdrawing effects but reduce bioavailability compared to the target compound.
- G856-3457 features a 4-fluorophenyl group and ethanediamide linker, mirroring the target’s backbone but lacking the 3-methylphenyl substitution on the thiazole ring. This absence could alter steric interactions in target binding .
Thiadiazole Derivatives ()
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine demonstrates the bioactivity of thiadiazole cores. While thiadiazoles are structurally distinct from thiazoles, both heterocycles exhibit pesticidal and antifungal activities. The target compound’s thiazole ring may offer greater metabolic stability compared to thiadiazoles, which are prone to ring-opening reactions under acidic conditions .
Pharmacological Analogs with Difluorophenyl Motifs
p38 MAP Kinase Inhibitors ()
The patent compounds tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate and its hydrolyzed acid derivative share the 2,4-difluorophenyl group with the target compound. These analogs inhibit p38 MAP kinase, suggesting that the target’s difluorophenyl moiety could similarly enhance binding affinity to hydrophobic enzyme pockets.
Triazole Derivatives ()
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) exhibit tautomerism and antibacterial activity.
Agrochemical Analogs ()
| Compound Name | Use | Key Structural Features |
|---|---|---|
| Diflufenican | Herbicide | Difluorophenyl, pyridinecarboxamide |
| Flumetsulam | Herbicide | Difluorophenyl, triazolopyrimidine sulfonamide |
Comparison :
- Diflufenican and Flumetsulam utilize difluorophenyl groups for herbicidal activity, similar to the target compound. However, their sulfonamide and carboxamide functionalities differ from the target’s ethanediamide linker, which may influence soil persistence or uptake efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
